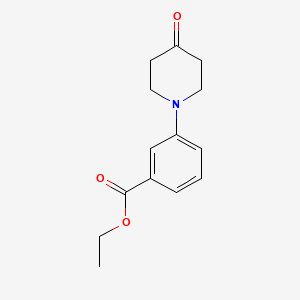
Ethyl 3-(4-oxopiperidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-oxopiperidin-1-yl)benzoate is an organic compound with the molecular formula C14H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-oxopiperidin-1-yl)benzoate typically involves the reaction of 4-oxopiperidine with ethyl 3-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxopiperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-(4-oxopiperidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-oxopiperidin-1-yl)benzoate is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoate: Similar structure with trifluoromethyl groups.
1,5-Diaryl-3-oxo-1,4-pentadienes: Contains a piperidine moiety and exhibits antitumor properties.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Another piperidine derivative with potential antimicrobial activity.
Uniqueness
Ethyl 3-(4-oxopiperidin-1-yl)benzoate is unique due to its specific structural features, which include a piperidine ring fused to a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 3-(4-oxopiperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H17NO3 and an average mass of approximately 247.294 g/mol. The presence of a piperidine ring and a benzoate moiety contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ketone group in the piperidine structure allows for hydrogen bonding, which can enhance binding affinity to target proteins. Additionally, the benzoate ester can engage in hydrophobic interactions, further modulating the activity of the target molecules.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of cancer cells by targeting polyamine biosynthesis pathways. For instance, compounds that synergize with ornithine decarboxylase (ODC) inhibitors have shown promising results in reducing tumor growth in vitro .
- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors may provide neuroprotective benefits, making it a candidate for further investigation in neurological disorders .
Case Study 1: Anticancer Potential
In a study exploring anthranilic acid derivatives as adjunct agents to difluoromethylornithine (DFMO), this compound was identified as a compound that inhibits the far upstream binding protein 1 (FUBP1). This inhibition led to decreased expression of c-Myc mRNA and protein, while increasing p21 levels, indicating a potential pathway for anticancer activity .
Case Study 2: Neuropharmacological Research
A research initiative focused on the synthesis of piperidine derivatives demonstrated that modifications similar to those found in this compound could enhance neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that this compound may play a role in developing therapies for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 3-(4-oxopiperidin-1-yl)benzoate |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)11-4-3-5-12(10-11)15-8-6-13(16)7-9-15/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
VLJYMRGKPPAZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















